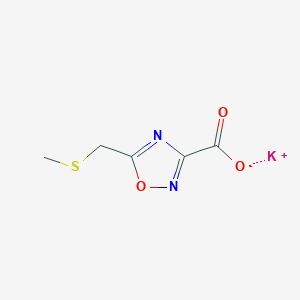![molecular formula C24H23N5O5 B2485812 2-(2-(6-benzyl-2-méthyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acétamido)benzoate d'éthyle CAS No. 951594-68-6](/img/structure/B2485812.png)
2-(2-(6-benzyl-2-méthyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acétamido)benzoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a synthetic organic compound with a complex structure featuring pyrazolopyrimidine and benzyl moieties. The unique structural motifs confer the compound with a range of chemical properties and potential biological activities.
Applications De Recherche Scientifique
This compound finds application in various research fields:
Chemistry: : As a model compound for studying pyrazolopyrimidine chemistry and related reactions.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Explored for potential pharmaceutical properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in developing novel materials with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves multi-step organic synthesis, starting from commercially available precursors
Industrial Production Methods: : Large-scale production leverages optimized conditions for each step, ensuring high yield and purity. Techniques like high-performance liquid chromatography and recrystallization are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various types of chemical reactions, such as:
Oxidation: : The compound can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be performed using sodium borohydride.
Substitution: : Nucleophilic substitution reactions occur under specific conditions.
Common Reagents and Conditions: : Reagents such as acetic acid for esterification, sodium borohydride for reduction, and potassium permanganate for oxidation are commonly used.
Major Products Formed: : The primary products formed depend on the specific reaction conditions. Oxidation yields hydroxylated derivatives, reduction leads to the corresponding alcohols, and substitution products vary widely based on the nucleophiles used.
Mécanisme D'action
The mechanism involves its interaction with molecular targets such as enzymes and receptors. For instance, the pyrazolopyrimidine core can inhibit certain enzymes, impacting cellular pathways and biological functions.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolopyrimidine derivatives like:
6-benzyl-2-methyl-5,7-dioxo-5,7-dihydro-4H-pyrazolo[4,3-d]pyrimidine
Ethyl 2-(2-acetamido)benzoate
What sets ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate apart is its specific structural combination of pyrazolopyrimidine and benzyl functionalities, which may confer unique reactivity and biological activity profiles.
Propriétés
IUPAC Name |
ethyl 2-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5/c1-3-34-23(32)17-11-7-8-12-18(17)25-20(30)15-28-19-14-27(2)26-21(19)22(31)29(24(28)33)13-16-9-5-4-6-10-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOHWGGYFKVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)
![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2485731.png)



![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)



![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)


